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Compound of Interest

Compound Name: 2-(Azepan-1-yl)aniline

Cat. No.: B1276607

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a
wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of
biological activities, including anticancer, antimicrobial, and antiparasitic effects. Understanding
the structure-activity relationship (SAR) of these compounds is paramount for the rational
design of more potent and selective drugs. While specific SAR studies on 2-(azepan-1-
ylaniline were not readily available in the public domain, this guide provides a comparative
analysis of SAR studies on various classes of bioactive aniline derivatives, offering valuable
insights for researchers and drug development professionals. The following sections will delve
into the SAR of different aniline-containing scaffolds, supported by experimental data and
detailed protocols.

Case Study 1: 2-Anilino Triazolopyrimidines as
Anticancer Agents

A study on 2-anilino triazolopyrimidines identified them as potent tubulin polymerization
inhibitors with significant anticancer activities. The SAR exploration focused on modifications at
the 2-position of the triazolopyrimidine core, specifically investigating the impact of substituents
on the aniline ring.

Structure-Activity Relationship Insights
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The substitution pattern on the 2-anilino moiety was found to be a critical determinant of the
antiproliferative activity of these compounds. The general scaffold under investigation is shown
below, with the R group on the aniline ring being the primary point of modification.

o Impact of Alkyl Substituents: The introduction of small alkyl groups at the para-position of the
aniline ring was generally favorable for activity. For instance, a p-toluidino group (R = 4-CHs)
resulted in one of the most active compounds in the series.

o Effect of Multiple Substitutions: Disubstitution on the aniline ring with methyl groups, such as
in the 3',4'-dimethylanilino derivative, also yielded potent compounds.

» Bioisosteric Replacement: Replacing the phenyl ring of the aniline moiety with a bioisosteric
pyridin-3-yl group led to a dramatic decrease in antiproliferative activity, highlighting the
importance of the phenyl ring for optimal interaction with the target.

Quantitative SAR Data

The following table summarizes the in vitro cell growth inhibitory effects of selected 2-anilino
triazolopyrimidine derivatives against various human cancer cell lines.

Aniline HeLa ICso (nM)  A549 ICso (nM)  HT-29 ICso (nM)
Compound ID .
Substituent (R) [1] [1] [1]
3d 4-methyl 38 43 30
3h 4-ethyl 160 240 160
3f 3,4-dimethyl 160 67 70
3a Unsubstituted >10,000 >10,000 1,020
3b Pyridin-3-yl >10,000 >10,000 3,420

ICso values represent the concentration required to inhibit tumor cell proliferation by 50%.

Case Study 2: 2-Substituted Aniline Pyrimidine
Derivatives as Mer/c-Met Dual Inhibitors
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In another study, a series of 2-substituted aniline pyrimidine derivatives were designed and
evaluated as dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers.
The SAR investigation focused on introducing hydrophilic groups at the 2-position of the
pyrimidine ring, attached via the aniline nitrogen.

Structure-Activity Relationship Insights

The modifications on the 2-substituted aniline moiety were crucial for achieving potent dual
kinase inhibition. The general structure involves a pyrimidine core with a substituted aniline at

the 2-position.

» Importance of the Linker: The nature of the substituent attached to the aniline nitrogen
played a significant role in the inhibitory activity.

e Cyclic Substituents: The incorporation of cyclic structures, such as in compound 17c, which
features a cyclopropane-1,1-dicarboxamide moiety, led to potent dual inhibition of Mer and c-
Met kinases.[2]

o Enhanced Bioavailability: Strategic modifications not only improved potency but also led to
favorable pharmacokinetic properties, including enhanced metabolic stability.[2]

Quantitative SAR Data

The table below presents the kinase inhibitory and antiproliferative activities of key 2-
substituted aniline pyrimidine derivatives.

MDA-MB-
Compound Mer ICso c-Met ICso HepG2 ICso LI HCT116
50
ID (nM)[2] (nM)[2] (MM)[3] ICso (MM)[3]
(rM)[3]
17c 6.4+1.8 26.1+7.7
18c 185+23 33.6+4.3 0.38 £ 0.05 0.15+£0.02 0.25+0.03
Cabozantinib - - 0.10+0.01 0.50 + 0.06 0.40 £ 0.05

ICso values represent the concentration required to inhibit kinase activity or cell proliferation by
50%.
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Experimental Protocols
In Vitro Cell Proliferation Assay

The antiproliferative activity of the compounds is commonly assessed using a resazurin-based
viability assay.[1]

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 72 hours).

o Resazurin Addition: After the incubation period, a resazurin solution is added to each well.

e Incubation and Measurement: The plates are incubated for a few hours to allow viable cells
to metabolize resazurin into the fluorescent product, resorufin.

o Data Analysis: The fluorescence is measured using a microplate reader, and the I1Cso values
are calculated from the dose-response curves.

Protein Kinase Inhibition Assay

The inhibitory activity against specific kinases is often determined using a luminescence-based
assay that measures ATP consumption.[4]

o Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
o Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.

o Kinase Reaction: A reaction mixture containing the kinase enzyme, a specific peptide
substrate, and ATP is added to the wells to initiate the reaction.

 Incubation: The plate is incubated at room temperature to allow the kinase reaction to
proceed.

» Signal Detection: An ATP detection reagent is added to stop the reaction and generate a
luminescent signal that is inversely proportional to the kinase activity.
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» Data Analysis: The luminescence is measured with a plate reader, and the 1Cso values are
determined by plotting the percent inhibition against the compound concentration.
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Caption: A generalized workflow for a structure-activity relationship study.
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Caption: Key sites for chemical modification on a generic aniline scaffold in SAR studies.
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Caption: A simplified representation of the SAR for 2-anilino triazolopyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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